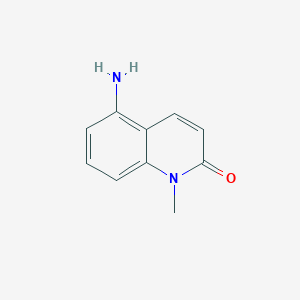
2(1H)-喹啉酮,5-氨基-1-甲基-
描述
The compound “2(1H)-Quinolinone, 5-amino-1-methyl-” likely belongs to the class of organic compounds known as quinolinones, which are compounds containing a quinoline moiety bearing a ketone group .
Synthesis Analysis
While specific synthesis methods for “2(1H)-Quinolinone, 5-amino-1-methyl-” are not available, similar compounds such as 5-aminopyrazoles have been synthesized using various methods . These methods often involve reactions with amines and other organic compounds .科学研究应用
抗肿瘤和抗癌应用
R115777是 2(1H)-喹啉酮的衍生物,是一种强效且选择性的法尼基蛋白转移酶抑制剂。该化合物在体内已显示出显着的抗肿瘤作用,目前正处于 III 期临床评估中,表明其作为抗肿瘤剂的潜力 Venet, M., End, D., & Angibaud, P. (2003)。此外,各种 2(1H)-喹啉酮衍生物已显示出有希望的抗癌活性。对这些化合物构效关系的综述突出了它们作为癌症治疗中新型候选药物的潜力 Beker, H. K., & Yıldırım, I. (2021)。
抗菌和抗微生物特性
喹啉酮库的固相合成表明,3-取代酰胺喹啉-2(1H)-酮具有各种生物活性,包括抗菌特性。已证明这些化合物可作为免疫调节剂,并对不同的生物靶标表现出活性 Kwak, S.-h., et al. (2015)。类似地,一系列喹唑啉-3(4H)-酮的氨基酸/二肽衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出中等到显着的抗菌活性,表明它们作为抗菌剂的潜力 Kapoor, B., et al. (2017)。
抗溃疡活性
已合成 2(1H)-喹啉酮衍生物并测试了其对大鼠乙酸诱发胃溃疡的抗溃疡活性。一种特定的衍生物,2-(4-氯苯甲酰氨基)-3-[2(1H)-喹啉酮-4-基]丙酸,表现出有效的抗溃疡活性 Uchida, M., et al. (1985)。
心脏兴奋剂活性
已评估 6-(N-连,五元杂芳基)-2(1H)-喹啉酮衍生物的心脏兴奋活性。某些衍生物表现出肌力显着增加,表明它们作为心脏兴奋剂的潜力 Alabaster, C., et al. (1989)。
发光特性
已合成一种异硫氰酸酯形式的镧系元素螯合物,在与铽或铕结合时具有高度发光性。该螯合物包括 7-氨基-4-甲基-2(1H)-喹啉酮,并已用于能量转移测量和非同位素标记,表明其在成像和诊断中的潜在应用 Li, M., & Selvin, P. (1997)。
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2(1H)-Quinolinone, 5-amino-1-methyl- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nicotinamide N-methyltransferase (NNMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, forming 1-methyl nicotinamide . This interaction is significant as it influences the metabolic pathways involving nicotinamide and related compounds.
Cellular Effects
2(1H)-Quinolinone, 5-amino-1-methyl- has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of NNMT, leading to increased levels of nicotinamide adenine dinucleotide (NAD+), which is essential for numerous cellular reactions . This inhibition can result in enhanced metabolic rates and potential weight loss, as well as improved muscle regeneration and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of 2(1H)-Quinolinone, 5-amino-1-methyl- involves its interaction with NNMT. By inhibiting NNMT, this compound prevents the methylation of nicotinamide, thereby increasing NAD+ levels . This increase in NAD+ enhances various metabolic processes, including energy production and DNA repair. Additionally, the inhibition of NNMT can reduce the proliferation of certain cancer cells, making this compound a potential candidate for anticancer therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2(1H)-Quinolinone, 5-amino-1-methyl- have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can maintain its inhibitory effects on NNMT for several weeks, although its potency may decrease slightly over time . This stability is crucial for its potential therapeutic applications, as it ensures sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 2(1H)-Quinolinone, 5-amino-1-methyl- vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit NNMT without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver damage and alterations in metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
2(1H)-Quinolinone, 5-amino-1-methyl- is involved in several metabolic pathways, primarily through its interaction with NNMT. By inhibiting NNMT, it affects the methylation of nicotinamide and related compounds, leading to increased levels of NAD+ and other metabolites . This alteration in metabolic flux can have various physiological effects, including enhanced energy production and improved cellular function.
Transport and Distribution
Within cells and tissues, 2(1H)-Quinolinone, 5-amino-1-methyl- is transported and distributed through various mechanisms. It is a small, membrane-permeable molecule that can easily diffuse across cell membranes . Once inside the cell, it interacts with NNMT and other biomolecules, influencing their activity and localization. The compound’s distribution within tissues is influenced by its affinity for specific transporters and binding proteins, which can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2(1H)-Quinolinone, 5-amino-1-methyl- is primarily within the cytosol, where it interacts with NNMT and other cytosolic enzymes . Its activity and function can be influenced by various post-translational modifications and targeting signals that direct it to specific cellular compartments. Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-amino-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNJKWXYQMKWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297137 | |
| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697738-99-1 | |
| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697738-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)
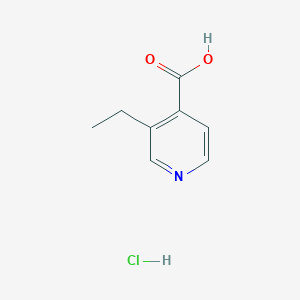
![3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1375372.png)
![Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375373.png)




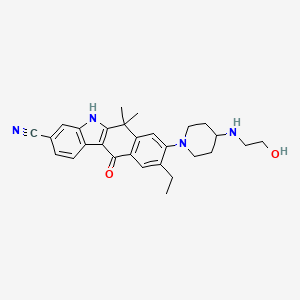
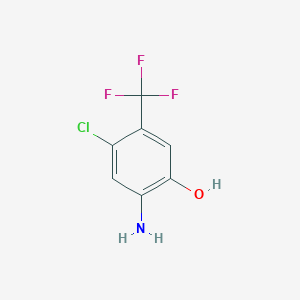
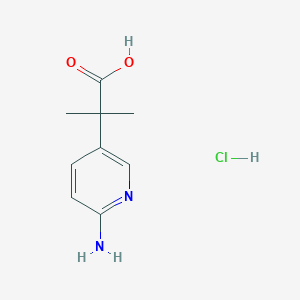
![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)
![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)
